(6-carbamoyl-5-methylpyridin-3-yl)boronic acid
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Overview
Description
(6-carbamoyl-5-methylpyridin-3-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a carbamoyl and a methyl group. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-carbamoyl-5-methylpyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method allows for high throughput and efficient synthesis of boronic acid derivatives.
Chemical Reactions Analysis
Types of Reactions
(6-carbamoyl-5-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds.
Scientific Research Applications
(6-carbamoyl-5-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of sensors for detecting carbohydrates and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (6-carbamoyl-5-methylpyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the formation of boronate esters in chemical synthesis and the development of sensors for biological molecules . The molecular targets and pathways involved include interactions with hydroxyl groups on carbohydrates and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-formylphenylboronic acid
- 3-formylphenylboronic acid
Uniqueness
(6-carbamoyl-5-methylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring selective binding to diols and other nucleophiles .
Properties
Molecular Formula |
C7H9BN2O3 |
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Molecular Weight |
179.97 g/mol |
IUPAC Name |
(6-carbamoyl-5-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H9BN2O3/c1-4-2-5(8(12)13)3-10-6(4)7(9)11/h2-3,12-13H,1H3,(H2,9,11) |
InChI Key |
ORYYVDKKNOFSPA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)C(=O)N)C)(O)O |
Origin of Product |
United States |
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